3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
Description
Tetrazole Ring System: Electronic Configuration and Bioisosteric Significance
The tetrazole ring in this compound is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. Its electronic configuration features six π-electrons, satisfying Hückel's rule for aromaticity. The 1H-tautomer dominates in the solid state, with delocalized electrons contributing to thermodynamic stability.
A key property of tetrazoles is their bioisosteric equivalence to carboxylic acids. Both groups exhibit similar pKa values (~4.5–6.0 for tetrazoles vs. ~4.5–5.0 for carboxylic acids), enabling tetrazoles to mimic carboxylate anions under physiological conditions. This bioisosterism is exploited in drug design to enhance metabolic stability and bioavailability, as seen in angiotensin II receptor blockers like losartan.
Table 1: Comparative Properties of Tetrazole and Carboxylic Acid Groups
| Property | Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa (aqueous solution) | 4.5–6.0 | 4.5–5.0 |
| Aromaticity | Yes (6 π-electrons) | No |
| Common Bioisosteric Role | Carboxylate mimic | Native functional group |
The tetrazole ring in this compound participates in hydrogen bonding and π-stacking interactions, critical for binding to biological targets.
1,3,4-Thiadiazole Moiety: Sulfur-Nitrogen Interactions and Reactivity
The 1,3,4-thiadiazole moiety is a bicyclic structure comprising two nitrogen atoms and one sulfur atom in a five-membered ring. The sulfur atom introduces polarity and enhances solubility, while its lone pairs facilitate nucleophilic and electrophilic reactions.
Key features of this moiety include:
- Resonance Stabilization : Delocalization of π-electrons across the S–N bonds reduces ring strain and increases stability.
- Acid-Base Behavior : The nitrogen atoms act as weak bases (pKa ~2–3), enabling protonation under acidic conditions.
- Reactivity : The sulfur atom participates in thiol-disulfide exchange reactions, while the α-nitrogen can undergo alkylation or acylation.
Table 2: Reactivity Profile of 1,3,4-Thiadiazole
| Reaction Type | Example |
|---|---|
| Electrophilic Substitution | Nitration at C-5 position |
| Nucleophilic Attack | Thiol addition to sulfur atom |
| Oxidation | Sulfur to sulfoxide conversion |
In the parent compound, the thiadiazole’s sulfur atom may coordinate to metal ions or engage in hydrophobic interactions within protein binding pockets.
Tetrahydrofuran Substituent: Conformational Effects on Molecular Geometry
The tetrahydrofuran (THF) substituent is a saturated oxygen-containing five-membered ring. Its chair-like conformation introduces steric constraints that influence the molecule’s overall geometry. Key effects include:
- Ring Puckering : The THF ring adopts an envelope conformation, with the oxygen atom at the flap position. This puckering reduces torsional strain and modulates spatial orientation.
- Hydrogen Bonding : The ether oxygen acts as a hydrogen bond acceptor, enhancing solubility and interaction with biological targets.
Table 3: Conformational Analysis of Tetrahydrofuran Substituent
| Parameter | Value |
|---|---|
| C–O–C Bond Angle | ~112° |
| Ring Puckering Amplitude | 0.5–0.6 Å |
| Torsional Strain | <5 kcal/mol |
The THF group’s stereoelectronic effects may restrict rotational freedom in the propanamide linker, potentially optimizing binding affinity.
Historical Context in Heterocyclic Chemistry Development
The synthesis of tetrazoles dates to the early 20th century, with the first reported preparation involving hydrazoic acid and hydrogen cyanide. Modern methods, such as the Pinner reaction (nitriles + sodium azide), have enabled efficient production of 5-substituted tetrazoles.
1,3,4-Thiadiazoles gained prominence in the 1950s as antimicrobial agents, with sulfamethizole being an early example. Their sulfur-nitrogen architecture was later leveraged in antihypertensive and antiepileptic drugs.
The integration of tetrahydrofuran into heterocycles emerged in the 1990s, driven by its utility in improving pharmacokinetic properties. For example, the THF moiety in the HIV protease inhibitor tipranavir enhances blood-brain barrier penetration.
Synthetic Milestones:
Properties
Molecular Formula |
C16H17N7O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H17N7O2S/c24-14(18-16-20-19-15(26-16)13-2-1-9-25-13)8-5-11-3-6-12(7-4-11)23-10-17-21-22-23/h3-4,6-7,10,13H,1-2,5,8-9H2,(H,18,20,24) |
InChI Key |
UKERAGFOWHXTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tetrahydrofuran-2-carboxylic Acid Derivatives
The thiadiazole core is constructed via cyclocondensation of tetrahydrofuran-2-carboxylic acid hydrazide with carbon disulfide under acidic conditions:
Procedure
-
Hydrazide Formation : Tetrahydrofuran-2-carboxylic acid (10 mmol) is treated with hydrazine hydrate (12 mmol) in ethanol at reflux (6 h), yielding the hydrazide (87% yield).
-
Thiadiazole Cyclization : The hydrazide reacts with carbon disulfide (15 mmol) in phosphorus oxychloride (POCl₃) at 80°C for 4 h. Quenching with ice-water followed by neutralization with NaHCO₃ affords the thiadiazole-2-amine (72% yield).
Key Optimization Parameters
-
Solvent : Anhydrous POCl₃ ensures efficient dehydration.
-
Temperature : Elevated temperatures (80–90°C) drive cyclization to completion.
Synthesis of 3-(4-(1H-Tetrazol-1-yl)phenyl)propanoic Acid
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety is introduced through a Huisgen-type reaction between 4-cyanophenylpropanoic acid and sodium azide:
Procedure
-
Cycloaddition : 4-Cyanophenylpropanoic acid (10 mmol) is refluxed with sodium azide (15 mmol) and ammonium chloride (20 mmol) in DMF/H₂O (3:1) at 100°C for 12 h.
-
Workup : Acidification with HCl precipitates the tetrazole product, which is recrystallized from ethanol (68% yield).
Critical Factors
-
Catalyst : NH₄Cl accelerates the reaction by generating HN₃ in situ.
-
Safety Note : Strict temperature control is required to avoid explosive side reactions.
Amide Coupling: Conjugation of Subunits
Carboxylic Acid Activation and Amide Bond Formation
The propanoic acid is activated as an acid chloride prior to coupling with the thiadiazole amine:
Procedure
-
Acid Chloride Formation : 3-(4-(1H-Tetrazol-1-yl)phenyl)propanoic acid (8 mmol) is treated with thionyl chloride (SOCl₂, 10 mmol) in anhydrous dichloromethane (DCM) at 0°C→RT (2 h). Excess SOCl₂ is removed under vacuum.
-
Coupling Reaction : The acid chloride is added dropwise to a solution of 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (7.5 mmol) and triethylamine (10 mmol) in DCM. The mixture is stirred at RT for 6 h, yielding the crude amide (89% yield after column chromatography).
Optimization Insights
-
Coupling Agents : Alternatives like EDCl/HOBt or HATU achieve comparable yields (85–90%) but increase cost.
-
Solvent Selection : Polar aprotic solvents (e.g., THF) reduce side reactions compared to DCM.
Alternative Synthetic Routes and Comparative Analysis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronic ester coupling | Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 80°C | 93% |
This approach could theoretically introduce tetrahydrofuran via a boronate intermediate, though current routes favor direct cyclization for efficiency.
Challenges and Troubleshooting in Large-Scale Synthesis
Purification of Hydrophilic Intermediates
The tetrazole and thiadiazole moieties impart high polarity, complicating chromatographic separation. Strategies include:
-
Counterion Exchange : Converting sodium salts to hydrochloride forms for improved crystallinity.
-
Solvent Gradients : Employing MeOH/CHCl₃ mixtures for column chromatography.
Stability of Tetrazole Under Acidic Conditions
Prolonged exposure to HCl during workup risks tetrazole ring degradation. Neutralization with weak bases (e.g., NaHCO₃) immediately after cycloaddition mitigates this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Research has indicated that compounds similar to 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide demonstrate significant biological activities. The following sections detail its potential applications:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A review by Alam et al. (2020) discussed various 1,3,4-thiadiazole derivatives exhibiting cytotoxic properties against multiple cancer cell lines including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .
- Specific derivatives have shown IC50 values indicating strong inhibitory effects on cancer cell proliferation, suggesting that the incorporation of thiadiazole structures can enhance anticancer activity .
Antimicrobial Properties
The tetrazole and thiadiazole frameworks are known for their antimicrobial properties. Compounds featuring these moieties have been evaluated for their effectiveness against various bacterial strains. Studies indicate that these derivatives can serve as promising candidates in the development of new antimicrobial agents .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of compounds containing thiadiazole structures. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation .
Synthesis and Mechanisms
The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves several steps:
- Formation of the Tetrazole Ring : This is typically achieved through cyclization reactions involving hydrazines or azides.
- Thiadiazole Synthesis : The incorporation of the thiadiazole moiety is generally accomplished via condensation reactions with appropriate thioketones or thiosemicarbazones.
- Final Coupling Reactions : The final product is obtained through amide bond formation between the tetrazole and thiadiazole intermediates.
Case Studies
Several case studies illustrate the effectiveness of similar compounds in clinical settings:
- A study conducted by Plech et al. (2015) demonstrated that specific thiadiazole derivatives exhibited potent anticancer activity against breast cancer cell lines through mechanisms involving apoptosis induction .
- Research by Yadagiri et al. (2015) showed that novel compounds based on thiadiazoles had significant antiproliferative effects across various cancer types, reinforcing the therapeutic potential of these structures .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules containing 1,3,4-thiadiazole or related heterocycles and propanamide linkers. Data are derived from the provided evidence.
Table 1: Structural and Physicochemical Comparison
Estimated based on substituent contributions. *Derived from analogous purine derivatives.
Key Findings:
Structural Diversity: The target compound’s tetrazole and THF groups distinguish it from simpler analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide , which lacks heterocyclic complexity. Compared to the benzyloxyindole derivative , the target compound replaces the bulky indole with a tetrazole-phenyl system, reducing molecular weight (~420 vs.
Hydrogen-Bonding and Solubility: The target compound’s tetrazole (4 H-bond acceptors) and amide linker (2 H-bond donors/acceptors) enhance polarity, as reflected in its higher estimated polar surface area (~85 Ų) compared to allylamine-thiadiazole derivatives (54 Ų) . The THF substituent likely improves aqueous solubility relative to purely aromatic analogs (e.g., 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine ).
Fluorophenyl-purine analogs exhibit higher logP (~4.5) due to aromatic fluorination and purine hydrophobicity.
Pharmacological Implications :
Biological Activity
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a tetrazole ring, a thiadiazole moiety, and a tetrahydrofuran group. These structural elements are known to contribute to various biological activities, making this compound a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.4 g/mol. The presence of multiple heterocycles in its structure suggests unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N7O2S |
| Molecular Weight | 371.4 g/mol |
| Structural Features | Tetrazole, Thiadiazole, Tetrahydrofuran |
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazole derivatives possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
In a comparative study, derivative 11 (structurally similar to the target compound) demonstrated effective antimicrobial activity against multiple strains, achieving growth inhibition values comparable to established antibiotics like etoposide .
Anticancer Activity
The anticancer potential of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has been highlighted in several studies. For example, derivatives with similar structural motifs have shown promising antiproliferative effects on human cancer cell lines such as HCT116 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and A375 (melanoma). The observed GI50 values ranged from 3.55 µmol/L to 11.5 µmol/L, indicating significant potency .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The presence of the tetrazole ring enhances the electron-deficient nature of the molecule, allowing it to engage in hydrogen bonding interactions with biological targets . This interaction can modulate enzymatic activities or receptor functions, leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
A study investigated several azole-based conjugates for their antimicrobial properties. The findings revealed that the tetrazole-thiadiazolyl derivative exhibited significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against Candida albicans.
Study 2: Anticancer Activity
In another study focusing on anticancer properties, it was found that the derivative showed a substantial decrease in cell viability in glioblastoma cells (U87) at concentrations as low as 100 µg/mL after 48 hours of treatment. This underscores its potential as an antineoplastic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For the thiadiazole core, POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides is effective (e.g., 90°C reflux in DMF with K₂CO₃ as a base) . The tetrazole moiety can be introduced via Huisgen cycloaddition or nucleophilic substitution under anhydrous conditions. Solvent choice (e.g., DMF for polar intermediates) and pH control during precipitation (adjusted to 8–9 with NH₃) are critical for purity . Yield optimization requires monitoring via TLC or HPLC to terminate reactions at ~90% conversion .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the tetrahydrofanyl and tetrazole protons, with characteristic shifts for the thiadiazole NH (~12.5 ppm) and tetrazole C-H (~8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofanyl group and confirms intermolecular interactions (e.g., hydrogen bonding with the tetrazole) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s dual heterocyclic framework, which may mimic ATP or peptide substrates . Dose-response curves (0.1–100 µM) in triplicate with positive controls (e.g., staurosporine) validate potency. Cell viability assays (MTT or Alamar Blue) assess cytotoxicity in cancer/hepatic cell lines, noting IC₅₀ discrepancies due to metabolic stability of the tetrahydrofanyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the tetrahydrofanyl group with other saturated heterocycles (e.g., pyrrolidinyl) to assess steric effects on target binding .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilic interactions, monitored via Hammett plots .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize derivatives with improved binding scores to kinases (e.g., EGFR) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with in vivo assays .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to address false negatives in cell-based assays due to poor aqueous solubility .
- Target Engagement Assays : Employ CETSA (cellular thermal shift assay) to confirm direct target binding in physiologically relevant environments .
Q. How does the compound’s dual heterocyclic framework influence its physicochemical and pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : The tetrahydrofanyl group reduces logP (~2.1) compared to aromatic analogs, improving solubility but potentially limiting membrane permeability .
- Plasma Protein Binding : Equilibrium dialysis (spiked at 10 µM in human plasma) reveals >90% binding, necessitating dose adjustments for in vivo efficacy .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
